
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline, commonly known as INPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of INPO is not fully understood. However, studies have suggested that INPO exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. INPO's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane. The neuroprotective effects of INPO are thought to be mediated through its antioxidant properties.
Biochemical and Physiological Effects:
INPO has been shown to have minimal toxicity in vitro and in vivo studies. Moreover, studies have indicated that INPO does not induce genotoxicity, mutagenicity, or cytotoxicity. INPO has also been shown to have a low binding affinity to human serum albumin, indicating its potential for high bioavailability and distribution.
Avantages Et Limitations Des Expériences En Laboratoire
INPO's advantages in lab experiments include its high potency, low toxicity, and potential for high bioavailability and distribution. However, INPO's limitations include its limited solubility in water, which may affect its efficacy in some applications.
Orientations Futures
There are several future directions for INPO research, including its potential use as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Moreover, further studies are needed to explore the mechanism of action of INPO and its potential for drug development. Additionally, the development of INPO analogs with improved solubility and efficacy may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, INPO is a novel compound with promising potential in various scientific research areas. Its high potency, low toxicity, and potential for high bioavailability and distribution make it an attractive candidate for drug development. Further research is needed to explore its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of INPO involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with p-toluenesulfonyl chloride and triethylamine in dichloromethane followed by the reaction with N-ethyl-N-(4-hydroxyphenyl)propanamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethylformamide. The final product is obtained after purification through flash chromatography.
Applications De Recherche Scientifique
INPO has shown promising results in various scientific research areas, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that INPO has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. INPO has also demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, INPO has shown neuroprotective effects against oxidative stress-induced damage in neuronal cells.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFIIYNRUHGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

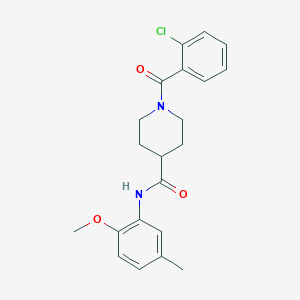
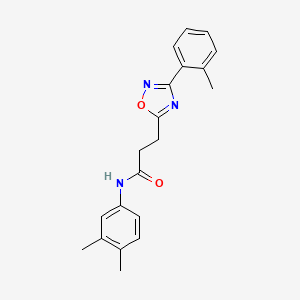

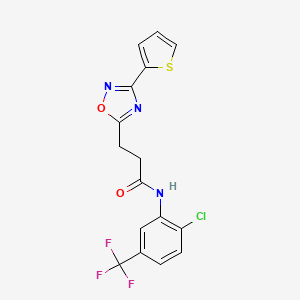



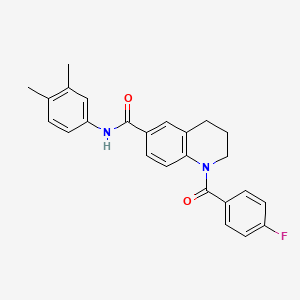
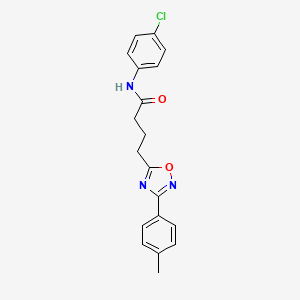
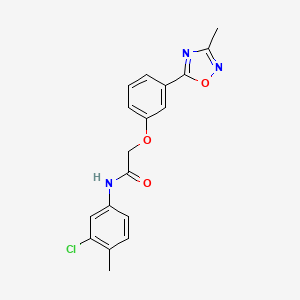
![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
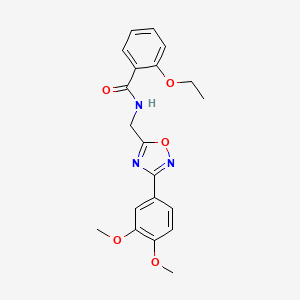

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)